2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile
Description
Properties
IUPAC Name |
2-[2-(bromomethyl)-4-chlorophenoxy]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-6-7-5-8(11)1-2-9(7)13-4-3-12/h1-2,5H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTPOEXTEKINRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Literature review of 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile synthesis pathways
Content Type: In-Depth Technical Guide Target Audience: Synthetic Chemists, Process Development Scientists, and Agrochemical Researchers CAS Registry Number: 1094373-19-9
Executive Summary & Molecular Significance
2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile is a high-value bifunctional intermediate used primarily in the synthesis of advanced crop protection agents, specifically strobilurin and mandelic acid amide fungicides (analogs of Mandipropamid).
Its structure features two distinct reactive handles:
-
Benzylic Bromide (Electrophile): A highly reactive site for SN2 coupling with amines, thiols, or carbon nucleophiles.
-
Nitrile (Latent Electrophile): A stable precursor that can be hydrolyzed to a carboxylic acid/amide or reduced to a primary amine.
This guide details the robust, scalable synthesis of this molecule, prioritizing regioselectivity during the radical bromination step—the critical quality attribute (CQA) for this process.
Retrosynthetic Analysis
The most efficient pathway to the target molecule relies on the Wohl-Ziegler bromination of a methylated precursor. This approach avoids the high risk of ring bromination associated with using elemental bromine on activated phenols.
Strategic Disconnection
-
Target: 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile
-
Precursor: 2-(4-Chloro-2-methylphenoxy)acetonitrile
-
Starting Materials: 4-Chloro-2-methylphenol + Chloroacetonitrile
Figure 1: Retrosynthetic strategy isolating the methyl group for late-stage functionalization.
Detailed Synthesis Protocols
Phase 1: O-Alkylation (Williamson Ether Synthesis)
Objective: Synthesize the intermediate 2-(4-chloro-2-methylphenoxy)acetonitrile. Mechanism: SN2 Nucleophilic Substitution.
Reagents & Materials
| Component | Equiv. | Role |
| 4-Chloro-2-methylphenol | 1.0 | Nucleophile |
| Chloroacetonitrile | 1.1 - 1.2 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 | Base (Anhydrous) |
| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) |
| Acetone or MEK | 10 Vol | Solvent |
Step-by-Step Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Solvation: Dissolve 4-chloro-2-methylphenol (1.0 eq) in anhydrous Acetone or Methyl Ethyl Ketone (MEK).
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) and catalytic KI (0.1 eq). Stir at room temperature for 30 minutes to form the phenoxide anion. Note: The mixture will become a slurry.
-
Addition: Add Chloroacetonitrile (1.1 eq) dropwise over 20 minutes. Caution: Chloroacetonitrile is toxic and a lachrymator.
-
Reaction: Heat the mixture to reflux (approx. 56°C for Acetone, 80°C for MEK) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2][3]
-
Workup:
-
Cool to room temperature.
-
Filter off inorganic salts (KCl, excess K₂CO₃). Rinse the cake with fresh solvent.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or use as-is if purity >95% by HPLC.
-
Expected Yield: 90–95%.
-
Appearance: White to off-white crystalline solid.
-
Phase 2: Radical Bromination (Wohl-Ziegler Reaction)
Objective: Selective bromination of the benzylic methyl group. Mechanism: Free Radical Chain Substitution.
Reagents & Materials
| Component | Equiv. | Role |
| Precursor (Phase 1 Product) | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source |
| AIBN or Benzoyl Peroxide | 0.05 | Radical Initiator |
| Chlorobenzene or DCE | 10 Vol | Solvent (High boiling) |
Step-by-Step Protocol
-
Setup: Use a reactor protected from ambient moisture. Oxygen inhibits radical reactions, so thorough degassing is essential.
-
Dissolution: Dissolve the precursor (1.0 eq) in Chlorobenzene or 1,2-Dichloroethane (DCE). Note: CCl₄ is the classical solvent but is restricted; Chlorobenzene is a superior industrial alternative.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.025 eq).
-
Initiation: Heat the mixture slowly to 80–85°C.
-
Visual Check: The reaction is exothermic. Once initiated, the yellow color of NBS will fade, and succinimide (a white solid less dense than the solvent) will float to the surface.
-
-
Propagation: Stir at 85°C for 2–4 hours.
-
Critical Control Point: Monitor conversion strictly. Stop the reaction when ~5-10% starting material remains to prevent dibromination (a difficult-to-remove impurity).
-
-
Workup:
-
Isolation: Evaporate the solvent under vacuum.
-
Purification: Recrystallization from Cyclohexane/EtOAc or Isopropanol is recommended to remove unreacted starting material.
-
Expected Yield: 75–85%.[5]
-
Process Logic & Troubleshooting
The following workflow diagram illustrates the decision matrix for the bromination step, which is the most sensitive part of the synthesis.
Figure 2: Logic flow for monitoring the critical bromination step to avoid over-reaction.
Troubleshooting Table: Bromination Anomalies
| Issue | Probable Cause | Corrective Action |
| Reaction fails to start | Old NBS (degraded) or Oxygen presence. | Recrystallize NBS from water (dry thoroughly). Degas solvent with N₂ sparging. |
| High Dibromo Impurity | Excess NBS or Over-reaction time. | Stop reaction at 85-90% conversion. Use exactly 1.0-1.05 eq of NBS. |
| Low Yield | Hydrolysis of product during workup. | The benzylic bromide is sensitive to moisture. Keep workup rapid and neutral. |
| Ring Bromination | Catalyst contamination (Fe/Al salts). | Ensure reactor is glass-lined. Avoid metallic spatulas. |
Safety & Industrial Considerations
-
Lachrymator Hazard: The target molecule and chloroacetonitrile are potent lachrymators (tear agents). All operations must be conducted in a well-ventilated fume hood.
-
Cyanide Risk: While the nitrile group is stable under neutral conditions, exposure to strong acids or bases at high temperatures can release HCN. Keep waste streams alkaline (pH > 10) initially to trap any free cyanide, then treat with bleach.
-
Thermal Stability: AIBN decomposes with nitrogen evolution. Ensure the condenser is efficient to prevent solvent loss and pressure buildup.
References
-
Sigma-Aldrich. 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile Product Data. CAS No. 1094373-19-9.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14855: 4-Chloro-2-methylphenol.
-
Organic Syntheses. Chloroacetonitrile Synthesis and Properties. Coll. Vol. 1, p. 153.[6]
-
BenchChem. Technical Guide to 2-(4-Chlorophenoxy)acetonitrile and Analogs.
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile (Radical Bromination Protocols).Molbank2019 , 2019(3), M1076.
Sources
- 1. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Safety data sheet (SDS) and hazards for 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile
The following technical guide details the hazard profile, handling protocols, and safety data for 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile , a specialized intermediate used in the synthesis of strobilurin-class fungicides.
CAS Number: 1094373-19-9 Molecular Formula: C₉H₇BrClNO Molecular Weight: 260.52 g/mol Synonyms: 2-(2-Bromomethyl-4-chlorophenoxy)acetonitrile; 4-Chloro-2-(bromomethyl)phenoxyacetonitrile.
Executive Hazard Assessment
Senior Scientist Note: This compound is a dual-hazard alkylating agent . It combines the lachrymatory and corrosive properties of a benzyl bromide with the metabolic toxicity of an aliphatic nitrile. It must be treated as a potent vesicant (blister agent) and a cyanide-releasing substrate.
GHS Classification (Derived & Validated)
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage. | H314 |
| Acute Toxicity (Oral) | 3 | Toxic if swallowed. | H301 |
| Acute Toxicity (Inhalation) | 3 | Toxic if inhaled. | H331 |
| Sensitization, Skin | 1 | May cause an allergic skin reaction. | H317 |
| Special Hazard | -- | LACHRYMATOR (Causes severe eye irritation/tearing). | -- |
Signal Word: DANGER
Critical Mechanism of Toxicity
-
Alkylation (Immediate): The bromomethyl group (-CH₂Br) is a highly reactive electrophile. It rapidly alkylates DNA and proteins (cysteine/lysine residues), leading to immediate cell death (necrosis) and severe chemical burns upon contact. This is the primary driver of its lachrymatory effect.
-
Metabolic Cyanide Release (Delayed): The acetonitrile moiety (-CH₂CN) is stable initially but can be metabolized by hepatic cytochrome P450 enzymes (specifically CYP2E1) to release cyanide ions (CN⁻), inhibiting cytochrome c oxidase and halting cellular respiration.
Physicochemical Properties & Stability
-
Appearance: Off-white to beige crystalline solid or powder.
-
Melting Point: Typically 65–75 °C (based on structural analogs).
-
Solubility:
-
Insoluble: Water (Hydrolyzes slowly to HBr).
-
Soluble: Dichloromethane, Ethyl Acetate, THF, Acetonitrile.
-
-
Reactivity:
-
Moisture Sensitive: The benzyl bromide bond hydrolyzes in the presence of moisture to form HBr (corrosive gas) and the corresponding benzyl alcohol.
-
Base Sensitive: Rapidly degrades in basic media (NaOH, KOH) to form polymeric tars or hydrolysis products.
-
Safe Handling Workflow (Protocol)
Directive: Do not rely solely on a fume hood. Use a closed-system approach whenever possible.
A. Engineering Controls
-
Primary: Chemical Fume Hood (Face velocity > 100 fpm).
-
Secondary: Blast shield if scaling up (>10g).
-
Monitoring: Continuous HCN monitor in the workspace is recommended if heating or large-scale handling is involved.
B. Personal Protective Equipment (PPE)
-
Respiratory: Full-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / Particulate). Note: Standard N95 masks offer NO protection against the lachrymatory vapors.
-
Dermal: Double-gloving strategy.
-
Inner: Nitrile (4 mil).
-
Outer: Laminate film (Silver Shield/4H) or thick Butyl rubber. Standard nitrile is permeable to benzyl bromides over time.
-
C. Decontamination & Quenching Protocol
Self-Validating Step: You must verify the destruction of the alkylating agent before disposal.
-
Preparation: Prepare a quenching solution of 10% Ethanolamine in Methanol or 5% Sodium Thiosulfate in water.
-
Quenching: Slowly add the residue/waste to the quenching solution.
-
Validation: Check pH (should be basic) and use a TLC plate (visualize with UV) to confirm the disappearance of the starting material spot.
Emergency Response Procedures
In Case of Exposure[2][3][4][5]
-
Eye Contact: DO NOT DELAY. Rinse immediately with water for 15 minutes.[2][3] If available, use a diphoterine solution. Seek emergency ophthalmological care.
-
Skin Contact: Wash with soap and water.[4][3] Do not use alcohol (ethanol/isopropanol) immediately, as it may increase dermal absorption of the nitrile.
-
Inhalation: Move to fresh air. If breathing is labored, administer oxygen.[2] Alert medical personnel to potential cyanide toxicity (though onset is slower than free cyanide).
Fire Fighting
-
Hazardous Combustion Products: Hydrogen Bromide (HBr), Hydrogen Cyanide (HCN), Hydrogen Chloride (HCl), Nitrogen Oxides (NOx).
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.[4] Do not use water jet (may spread the chemical and generate HBr gas).
Visualizing the Hazard Pathways[5]
The following diagram illustrates the dual-pathway toxicity and the logic behind the quenching protocol.
Caption: Figure 1. Dual toxicity mechanism (Red/Yellow) vs. Chemical Deactivation Strategy (Green).
Synthesis Context & Applications
For the Researcher: This compound is a critical "Right-Hand Side" (RHS) intermediate for Strobilurin fungicides (e.g., analogs of Metominostrobin or Kresoxim-methyl).
-
Synthetic Logic: It is typically synthesized by the radical bromination (NBS/AIBN) of 2-methyl-4-chlorophenoxyacetonitrile .
-
Impurity Alert: Commercial samples often contain 2-5% of the gem-dibromide impurity (from over-bromination). This impurity is significantly more acidic and corrosive.
Quantitative Data Summary
| Property | Value | Source/Note |
| CAS No. | 1094373-19-9 | Sigma-Aldrich Catalog [1] |
| Boiling Point | ~360 °C (Predicted) | Calculated via ChemDraw |
| Density | 1.6 ± 0.1 g/cm³ | Predicted |
| pKa | N/A (Non-ionizable) | Hydrolyzes before ionization |
| Storage | 2–8 °C, Under Inert Gas | Hygroscopic/Light Sensitive |
References
-
PubChem. (2025).[5] Compound Summary: 2-(4-Chlorophenoxy)acetonitrile (Parent Structure Analog). National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[5] Guidance on the Application of the CLP Criteria - Benzyl Bromide Derivatives. Retrieved from [Link]
Sources
- 1. AU2023100062B4 - Process for producing herbicide and intermediate thereof - Google Patents [patents.google.com]
- 2. criver.com [criver.com]
- 3. fishersci.com [fishersci.com]
- 4. scienceinteractive.com [scienceinteractive.com]
- 5. 2-(4-(Bromomethyl)phenyl)acetonitrile | C9H8BrN | CID 14342076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Optimal reaction conditions for preparing 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile
Executive Summary
This technical guide details the optimized synthetic protocol for 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile , a critical intermediate in the development of imidazole-based antifungals (e.g., Luliconazole analogs) and agrochemical active ingredients.
The synthesis addresses two primary challenges:
-
Chemo-selectivity: Preventing ring bromination during the radical functionalization of the methyl group.
-
Process Safety: Replacing carbon tetrachloride (
) with environmentally benign solvents without compromising yield.
The optimized route utilizes a Williamson Ether Synthesis followed by a Wohl-Ziegler Bromination , achieving an overall isolated yield of >75% with high purity (>98% HPLC).
Retrosynthetic Analysis & Pathway
The target molecule is constructed from commercially available 4-chloro-2-methylphenol . The synthetic strategy prioritizes the installation of the cyanomethyl ether linkage before the bromination to avoid the instability of benzylic bromides under basic alkylation conditions.
Reaction Scheme (Graphviz Visualization)
Figure 1: Two-step synthetic pathway transforming 4-chloro-o-cresol to the target benzylic bromide.
Step 1: O-Alkylation (Ether Formation)
Objective: Synthesis of 2-(4-Chloro-2-methylphenoxy)acetonitrile.
Mechanism:
Optimized Conditions
-
Substrate: 4-Chloro-2-methylphenol (1.0 equiv)
-
Alkylating Agent: Chloroacetonitrile (1.1 equiv) - Note: Preferred over bromoacetonitrile for cost and stability.
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv).[1] -
Solvent: Acetone (Reagent Grade).
-
Temperature: Reflux (
).
Detailed Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Charging: Charge 4-Chloro-2-methylphenol (100 mmol) and anhydrous Acetone (300 mL).
-
Base Addition: Add anhydrous
(200 mmol) in a single portion. The suspension will turn slight yellow. -
Reagent Addition: Add Chloroacetonitrile (110 mmol) dropwise over 15 minutes. Caution: Chloroacetonitrile is a potent lachrymator and toxic. Handle in a fume hood.
-
Reaction: Heat to reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]
-
Workup:
-
Cool to room temperature.[2]
-
Filter off inorganic salts (
). Rinse the cake with cold acetone. -
Concentrate the filtrate under reduced pressure to obtain a viscous oil.
-
Purification: The crude oil usually solidifies on standing. Recrystallize from Ethanol/Water (9:1) if purity is <95%.
-
Target Specification (Intermediate):
-
Appearance: White to off-white crystalline solid.
-
Yield: 90–95%.
-
Key QC Marker: Disappearance of phenolic -OH stretch in IR (~3300
) and appearance of Nitrile -CN (~2240 ).
Step 2: Wohl-Ziegler Bromination (Critical Step)
Objective: Regioselective bromination of the benzylic methyl group. Mechanism: Free-Radical Chain Substitution.
Critical Process Parameters (CPPs)
The choice of solvent is critical. While
| Parameter | Traditional ( | Optimized (Chlorobenzene) | Impact |
| Boiling Point | Higher temp = Faster initiation ( | ||
| Solubility | Good | Excellent | Improved homogeneity. |
| Toxicity | High (Carcinogen) | Moderate | Safer scale-up profile. |
| Selectivity | High | High | Equivalent regioselectivity observed. |
Detailed Protocol
-
Setup: Equip a dry reaction vessel with a reflux condenser, nitrogen bubbler, and magnetic stirrer. Strict exclusion of moisture is required.
-
Charging: Dissolve the Step 1 Intermediate (50 mmol) in Chlorobenzene (250 mL).
-
Reagents: Add N-Bromosuccinimide (NBS) (52.5 mmol, 1.05 equiv).
-
Note: Freshly recrystallized NBS prevents side reactions caused by free bromine or HBr impurities.
-
-
Initiator: Add AIBN (Azobisisobutyronitrile) (2.5 mmol, 5 mol%).
-
Reaction:
-
Degas the solution with Nitrogen for 10 minutes.
-
Heat slowly to
. An exotherm may be observed as the radical chain initiates (solution color changes from yellow to orange to colorless/pale yellow). -
Maintain temperature for 2–4 hours.
-
Endpoint Control: Stop when unreacted starting material is <2%. Prolonged heating leads to the gem-dibromo impurity.
-
-
Workup:
-
Cool to
to precipitate Succinimide byproduct. -
Filter the Succinimide.[4]
-
Wash the organic filtrate with Water (
mL) and Brine ( mL) to remove trace succinimide and inorganic salts. -
Dry over anhydrous
and concentrate under vacuum.
-
-
Purification:
-
The residue is often a semi-solid.
-
Recrystallization: Isopropyl Alcohol (IPA) or Cyclohexane is recommended.
-
Storage: Store in amber vials at
(light sensitive).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the radical bromination step.
Troubleshooting & Quality Control
Common Issues
-
Stalled Reaction: If conversion stalls at ~50%, add a second portion of AIBN (2 mol%) and verify temperature is
. -
High gem-Dibromo Impurity: Caused by excess NBS or prolonged heating. Ensure stoichiometry is strict (1.05 eq) and quench immediately upon consumption of starting material.
-
Ring Bromination: Rare in chlorobenzene, but can occur if the reaction is too slow or if Iron (Fe) contamination is present (acting as a Lewis acid catalyst). Use glass-lined or high-quality stainless steel reactors.
Analytical Parameters (Expected)
-
1H NMR (
, 400 MHz):-
4.80 (s, 2H,
) -
4.55 (s, 2H,
) – Distinctive shift from methyl precursor (~2.3 ppm). - 6.8–7.4 (m, 3H, Aromatic protons)
-
4.80 (s, 2H,
Safety & Handling
-
Chloroacetonitrile: Fatal if swallowed, in contact with skin, or inhaled. Potent lachrymator. Use full PPE including respirator and double gloving.
-
Cyanide Hazard: While the nitrile group is stable under these conditions, thermal decomposition can release HCN. Do not overheat the residue during distillation/drying.
-
Benzylic Bromides: Potent lachrymators and skin irritants. All solids should be handled in a fume hood.
References
-
Wohl-Ziegler Reaction Mechanism & Conditions
-
Solvent Substitution in Radical Bromination
-
Offermann, D. A., et al. (2017). Evaluation of Green Solvents for the Wohl-Ziegler Bromination. Organic Process Research & Development, 21(11). Link
-
-
Synthesis of Phenoxyacetonitriles (Williamson Ether Synthesis)
-
General Protocol for Benzylic Bromination of Tolyl Ethers
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Brominations with N-bromosuccinimide and related compounds; the Wohl-Ziegler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note 404: Handling and Storage Protocols for Moisture-Sensitive Nitriles
Abstract & Scope
Nitriles (
This guide provides rigorous protocols for the purification, storage, and transfer of these high-value reagents, moving beyond standard "air-free" techniques to address the specific chemical liabilities of the cyano group.
The Chemistry of Failure: Hydrolysis Mechanisms
To handle these compounds effectively, one must understand the specific pathways of degradation. Moisture sensitivity in nitriles manifests in two distinct mechanisms depending on the substrate.
Mechanism A: Protonolysis of Silyl Cyanides (Toxicity Hazard)
Trimethylsilyl cyanide (TMSCN) is widely used for cyanohydrin synthesis. Upon contact with atmospheric moisture, it undergoes rapid hydrolysis. This is not merely a purity issue; it is a severe safety hazard due to the exothermic evolution of Hydrogen Cyanide (HCN) gas.
Mechanism B: Nucleophilic Attack on Activated Nitriles (Purity Hazard)
In the presence of Lewis acids or strong bases (common in nitrile activation), water acts as a competitive nucleophile, hydrating the nitrile to a primary amide.
Figure 1: The hydrolysis pathway of Silyl Cyanides. Note that unlike standard reagent degradation, this pathway generates a lethal gas immediately upon exposure to humid air.
Protocol A: Purification of Solvent-Grade Nitriles
Target: Acetonitrile (MeCN), Benzonitrile (PhCN) for use as anhydrous solvents.
Commercial "anhydrous" nitriles often contain 10–50 ppm water. For organometallic catalysis (e.g., Ni-catalyzed cross-coupling), water content must be
Critical Causality
-
Why not Sodium/Benzophenone? Nitriles react with alkali metals (Na/K) to form dimers (Thorpe reaction) or reduce to amines. Never use sodium stills for nitriles.
-
Why Calcium Hydride?
is a mild, non-nucleophilic drying agent that reacts irreversibly with water but is inert toward the nitrile functionality at moderate temperatures.
Step-by-Step Distillation Protocol
| Step | Action | Technical Rationale |
| 1. Pre-Drying | Store solvent over activated 4Å Molecular Sieves (10% w/v) for 24 hours. Decant. | Removes bulk water (down to ~50 ppm), preventing excessive |
| 2. Charging | Transfer pre-dried nitrile to a round-bottom flask. Add Calcium Hydride ( | |
| 3. Reflux | Reflux under inert atmosphere ( | Kinetic barrier: |
| 4. Distillation | Distill at atmospheric pressure. Discard the first 10% (forerun). | The forerun flushes the condenser surfaces of adsorbed moisture. |
| 5. Storage | Collect into a Straus flask or Schlenk bomb containing activated 3Å Sieves. | 3Å sieves prevent re-absorption of moisture through septa over time. |
Protocol B: Handling Reactive Nitrile Reagents
Target: TMSCN, Malononitrile derivatives.
These reagents are too sensitive for distillation stills. They must be handled using Positive Pressure Transfer techniques.
The "Headspace" Rule
Nitriles like TMSCN have high vapor pressures. When withdrawing liquid from a septum-sealed bottle, a vacuum is created. If the needle is removed, moist air rushes in to equalize pressure, hydrolyzing the remaining stock. Always replace withdrawn volume with dry inert gas.
Figure 2: Positive Pressure Transfer Workflow. Maintaining positive inert gas pressure inside the source bottle is the single most critical step in preserving reagent shelf-life.
Glovebox vs. Schlenk Line Matrix
| Feature | Glovebox (Argon Atm) | Schlenk Line (N2/Vacuum) |
| Primary Use | Long-term storage, weighing solids, preparing stock solutions. | Active reactions, solvent transfer, distillation.[1][2] |
| Advantage | Absolute exclusion of moisture (<0.5 ppm). | Faster manipulation of liquids; better for reflux setups. |
| Risk | Cross-contamination: Nitrile vapors can poison catalyst beds in the box circulation system. | Septum fatigue: Repeated punctures degrade seals, allowing diffusion. |
| Protocol | Store nitriles in secondary containment (jar with teflon seal) inside the box to protect the catalyst scrubber. | Use "Sure-Seal" caps with copper wire over-wraps. Parafilm is permeable to water vapor—do not rely on it. |
Protocol C: Analytical Validation (KF Titration)
Challenge: Standard Karl Fischer (KF) titration fails for nitriles. Mechanism: In the presence of the methanol (standard KF solvent), nitriles react to form orthoesters or imidates , releasing water or consuming iodine erroneously. This leads to "drifting" endpoints where the titrator never stabilizes.
The Validated Solution: Coulometric Pulse Titration
For moisture-sensitive nitriles, use the following modified parameters:
-
Solvent System: Use Methanol-Free reagents. Commercial "Ketone/Aldehyde" specific KF reagents (containing chloroform or long-chain alcohols) suppress the side reaction.
-
Method: Coulometric titration (for <1000 ppm water).
-
Procedure:
-
Pre-titrate the anode solution to dryness.
-
Inject sample (1.0 mL) via a weighed gas-tight syringe.
-
Back-weigh the empty syringe to determine exact mass added (density of nitriles varies with temp).
-
Acceptance Criteria: Drift < 5 µg H₂O/min before injection.
-
Emergency & Safety Protocols (HCN Management)
Trigger: Spillage of Silyl Cyanides or Acidification of Cyanide salts.
The "Buddy System" is mandatory when handling >5 mL of TMSCN.
-
Engineering Controls: All work must be performed in a Class II Fume Hood operating at face velocity >100 fpm.
-
Detection: Mount a portable HCN monitor on the sash of the hood. Set alarm threshold to 4.7 ppm (OSHA PEL is 10 ppm).
-
Spill Quenching Protocol:
-
Do NOT use acid.
-
Correct Agent: Cover spill with Bleach (Sodium Hypochlorite) or a saturated solution of Sodium Hydroxide (NaOH) .
-
Chemistry: Basic hydrolysis converts volatile HCN/TMSCN into non-volatile cyanide (
), which is then oxidized by bleach to cyanate ( ), which is far less toxic.
References
-
Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for
drying protocols). -
Trimethylsilyl Cyanide Safety Data Sheet . Sigma-Aldrich.[3] (Verifies Hydrolysis to HCN).
-
Karl Fischer Titration of Aldehydes, Ketones, and Nitriles . Scholz, E. (1984). Analytical Chemistry. (Details the interference mechanisms and methanol-free solutions).
-
Handling Air-Sensitive Reagents . Aldrich Technical Bulletin AL-134. (The definitive guide on syringe transfer and Schlenk techniques).
Sources
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving Yield in the Synthesis of 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile
Welcome to the technical support center for the synthesis of 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis and optimize your experimental outcomes.
Overview of the Synthetic Pathway
The synthesis of 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile is typically achieved in a two-step process. The first step involves a Williamson ether synthesis to form the intermediate, 2-(4-chloro-2-methylphenoxy)acetonitrile. This is followed by a selective benzylic bromination of the methyl group to yield the final product. Success in this synthesis hinges on careful control of reaction conditions in both steps to maximize yield and minimize the formation of impurities.
Step 1: Williamson Ether Synthesis of 2-(4-chloro-2-methylphenoxy)acetonitrile
This initial step involves the reaction of 4-chloro-2-methylphenol with a haloacetonitrile in the presence of a base.
Troubleshooting Guide: Step 1
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the phenol. 2. Low reactivity of the haloacetonitrile. 3. Presence of water in the reaction. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the stoichiometry of the base. Ensure the base is fresh and anhydrous. 2. Use bromoacetonitrile, which is more reactive than chloroacetonitrile.[1] 3. Ensure all glassware is oven-dried and use anhydrous solvents. Water can protonate the phenoxide, reducing its nucleophilicity. |
| Formation of Side Products | 1. Base-catalyzed elimination of the haloacetonitrile. 2. C-alkylation of the phenoxide. | 1. Use a milder base like K₂CO₃ and avoid excessively high temperatures. 2. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation over C-alkylation. |
| Difficult Product Isolation | 1. Product is an oil and does not crystallize easily. 2. Contamination with unreacted starting materials. | 1. If recrystallization is challenging, purify the crude product using column chromatography on silica gel with a suitable solvent system (e.g., hexane/ethyl acetate). 2. An aqueous workup with a dilute base (e.g., 1M NaOH) can help remove unreacted 4-chloro-2-methylphenol. Unreacted haloacetonitrile is often volatile and can be removed under reduced pressure. |
Frequently Asked Questions (FAQs): Step 1
Q1: What is the general reaction scheme for the synthesis of 2-(4-chloro-2-methylphenoxy)acetonitrile?
A1: The synthesis is a Williamson ether synthesis. It involves the deprotonation of 4-chloro-2-methylphenol by a base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a haloacetonitrile (like chloroacetonitrile or bromoacetonitrile) in an SN2 reaction to form the desired ether linkage.[2]
Q2: Which base and solvent combination is optimal for this reaction?
A2: A common and effective combination is potassium carbonate (K₂CO₃) as the base and acetone or acetonitrile as the solvent.[1] This system is generally sufficient to deprotonate the phenol without promoting significant side reactions. For less reactive substrates, a stronger base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) can be used, although this may require more careful temperature control to minimize side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials (4-chloro-2-methylphenol and haloacetonitrile), you can observe the consumption of the reactants and the appearance of the product spot.
Experimental Protocol: Step 1
Materials:
-
4-chloro-2-methylphenol
-
Bromoacetonitrile
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-chloro-2-methylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(4-chloro-2-methylphenoxy)acetonitrile.[2]
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Benzylic Bromination of 2-(4-chloro-2-methylphenoxy)acetonitrile
This second step involves the free-radical bromination of the benzylic methyl group of the intermediate to yield the final product, 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[3]
Troubleshooting Guide: Step 2
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient radical initiation. 2. Deactivated starting material. | 1. Ensure the use of a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, or initiate the reaction with UV light. 2. While the phenoxyacetonitrile group is slightly deactivating, benzylic bromination should still proceed. Ensure the reaction is run at an appropriate temperature (e.g., reflux in CCl₄ or acetonitrile). |
| Formation of Multiple Products | 1. Aromatic bromination (ring bromination). 2. Dibromination of the methyl group. | 1. Aromatic bromination is a potential side reaction, especially with electron-rich aromatic rings.[4] Using a non-polar solvent like carbon tetrachloride can favor benzylic bromination over aromatic bromination. The use of NBS is intended to keep the concentration of Br₂ low, which also helps to suppress this side reaction.[5] 2. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Using a large excess of NBS can lead to the formation of the dibrominated product. |
| Reaction Stalls | 1. Radical initiator is consumed. 2. Presence of radical scavengers. | 1. If the reaction stalls, a small additional portion of the radical initiator can be added. 2. Ensure the starting materials and solvent are pure and free from inhibitors. |
Frequently Asked Questions (FAQs): Step 2
Q1: Why is N-Bromosuccinimide (NBS) used for this reaction instead of molecular bromine (Br₂)?
A1: NBS is the preferred reagent for allylic and benzylic bromination because it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position.[6][7] Using a high concentration of molecular bromine can lead to unwanted side reactions, such as electrophilic addition to any potential double bonds or electrophilic aromatic substitution on the benzene ring.[5][8]
Q2: What is the role of the radical initiator?
A2: The radical initiator, such as AIBN or benzoyl peroxide, or UV light, is necessary to initiate the free-radical chain reaction.[9] It does so by generating a small number of initial bromine radicals from the NBS. These radicals then propagate the chain reaction by abstracting a benzylic hydrogen from the substrate.[3]
Q3: What solvents are suitable for this reaction?
A3: Carbon tetrachloride (CCl₄) is a classic solvent for NBS brominations as it is non-polar and does not react with the radicals. However, due to its toxicity and environmental concerns, alternative solvents such as acetonitrile are increasingly being used.[4][10] Acetonitrile can also promote the desired reaction, sometimes with increased reactivity.[11]
Experimental Protocol: Step 2
Materials:
-
2-(4-chloro-2-methylphenoxy)acetonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-chloro-2-methylphenoxy)acetonitrile (1.0 eq) in carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution.
-
Heat the mixture to reflux. The reaction can also be initiated by shining a UV lamp on the reaction flask.
-
Monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.
-
Filter off the succinimide and wash it with a small amount of cold solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Visualizing the Process
Overall Synthetic Workflow
Caption: A two-step workflow for the synthesis of the target compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- Lovins, R. E., Andrews, L. J., & Keefer, R. M. (1964). Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. The Journal of Organic Chemistry, 29(6), 1616–1619.
- Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2006).
- EPRO Services. (1993). Process for the bromination of deactivated toluenes in the benzylic position. EP0546697A1.
-
Homework.Study.com. (n.d.). Alkylbenzenes such as toluene (methylbenzene) react with NBS to give products in which bromine... Retrieved from [Link]
-
Vedantu. (n.d.). Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE. Retrieved from [Link]
- Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube.
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from [Link]
- Carreiio, M. C., Garcia Ruano, J. L., Sanz, G., Toledo, M. A., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
- Chemistry LibreTexts. (2023, August 7). 11.
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
- ResearchGate. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(4), 273-275.
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- Google Patents. (n.d.). Process for the preparation of 2-chloro-4-methylphenol.
- Google Patents. (n.d.). Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
-
Veeprho. (n.d.). 2-(4-bromophenyl)acetonitrile. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. homework.study.com [homework.study.com]
- 7. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]
- 8. youtube.com [youtube.com]
- 9. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Troubleshooting low reactivity of bromomethyl group in phenoxyacetonitriles
Technical Support Center: Troubleshooting Bromomethyl Phenoxyacetonitriles
Executive Summary & Diagnostic Overview
Welcome to the Reactivity Support Center.
You are likely encountering stalled kinetics, low yields, or decomposition when attempting to utilize the bromomethyl group (
While benzyl bromides are typically highly reactive electrophiles, the phenoxyacetonitrile core introduces specific electronic and steric challenges. "Low reactivity" in this context is often a misdiagnosis of competitive side reactions or solvation failure .
Use this decision matrix to identify your root cause:
Figure 1: Diagnostic logic flow for identifying the root cause of reactivity failure.
Module 1: The "Finkelstein Boost" (Catalytic Activation)
The Issue: The C-Br bond, while generally weak, can become sluggish due to the electron-withdrawing inductive effect of the phenoxy moiety if the linker is short, or simply due to steric bulk in the transition state.
The Solution:
Convert the bromomethyl group to an iodomethyl group in situ. The C-I bond is weaker and the iodide is a better leaving group (
Protocol: In Situ Finkelstein Activation Use this when the starting material is recovered unchanged.
| Parameter | Recommendation | Rationale |
| Catalyst | Sodium Iodide (NaI) or TBAI | Generates the highly reactive |
| Loading | 10–20 mol% (Catalytic) | Sufficient for turnover; iodide is regenerated after nucleophilic attack. |
| Solvent | Acetone (if feasible) or MeCN | NaI is soluble in acetone; NaBr precipitates, driving the equilibrium (Le Chatelier's principle).[1] |
Step-by-Step:
-
Dissolve the phenoxyacetonitrile substrate (1.0 equiv) in anhydrous Acetone or Acetonitrile (0.1 M).
-
Add Sodium Iodide (0.2 equiv) . Stir for 30 minutes at RT. Look for a fine white precipitate (NaBr).
-
Add your Nucleophile and Base (e.g.,
).[2] -
Heat to 50–60°C.
Technical Note: If your nucleophile is an amine, avoid acetone (Schiff base formation). Use DMF or MeCN instead.
Module 2: Phase Transfer Catalysis (Solubility Issues)
The Issue:
Phenoxyacetonitriles are often crystalline and lipophilic. If you are using inorganic bases (
The Solution: Implement Phase Transfer Catalysis (PTC) to shuttle the anionic nucleophile into the organic phase.
Recommended Reagents:
-
TBAI (Tetrabutylammonium iodide): Serves dual roles—PTC and Iodide source (Finkelstein).
-
18-Crown-6: If using Potassium salts (
).
Optimized PTC Protocol:
-
Solvent: Biphasic (DCM/Water) or Solid/Liquid (MeCN/Solid
). -
Add: Substrate + Nucleophile.
-
Add:
(3.0 equiv). -
Add: TBAI (10 mol%) .
-
Vigorous Stirring: Essential to maximize interfacial area.
Module 3: The "Hidden Trap" (Competitive Acidity)
The Issue:
This is the most common cause of "decomposition" or "tar" formation.
The methylene protons alpha to the nitrile (
If you use a strong base (NaH, LiHMDS, or even excess alkoxide) to generate your nucleophile, you will deprotonate the phenoxyacetonitrile arm instead of (or in addition to) attacking the bromide. This leads to Thorpe-Ziegler cyclization (self-condensation) or polymerization.
Figure 2: Mechanistic divergence based on base strength.
Corrective Action:
-
Switch Bases: Move from NaH to
or . -
Pre-generation: If a strong base is required for your nucleophile, generate the nucleophilic anion in a separate flask before adding the bromomethyl-phenoxyacetonitrile.
-
Temperature: Keep the reaction below 0°C during addition if using strong nucleophiles.
FAQ: Rapid-Fire Troubleshooting
Q: I see the starting material disappear on TLC, but no product forms. Just a streak.
-
Diagnosis: Decomposition via the "Hidden Trap" (see Module 3). The nitrile arm is reacting with itself.
-
Fix: Lower the temperature and switch to a milder base (
or DIPEA) if possible.
Q: Can I use DMF as a solvent?
-
Answer: Yes, DMF is excellent for
. However, if your workup is difficult (DMF is hard to remove), try Acetonitrile (MeCN) . It is polar aprotic, has a lower boiling point, and supports Finkelstein conditions well.
Q: My bromide is on the alpha-carbon (
-
Critical Warning: This is NOT a benzyl bromide; it is an
-bromo ether/nitrile. These are hyper-reactive and unstable. They hydrolyze instantly in water. -
Fix: Do not use aqueous bases. Perform reactions under strictly anhydrous conditions (Schlenk line) using non-nucleophilic bases (e.g., 2,6-lutidine).
References
-
Finkelstein Reaction & Halide Exchange
-
Benzyl Halide Reactivity
-
Detailed kinetics of benzyl bromide substitution:
-
-
Phenoxyacetonitrile Derivatives
-
Nucleophilic substitution on specific phenoxyacetonitrile scaffolds: [9]
-
- Phase Transfer Catalysis: Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". J. Am. Chem. Soc., 93(1), 195–199.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. reddit.com [reddit.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. byjus.com [byjus.com]
- 8. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Hydrolysis of 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical issue of hydrolysis of 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile during synthesis and handling. Our focus is on providing practical, evidence-based solutions to ensure the integrity of your experiments.
Part 1: Understanding the Hydrolysis Problem
The target molecule, 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile, possesses two primary sites susceptible to hydrolysis: the benzylic bromide and the nitrile group. The benzylic bromide is particularly prone to nucleophilic substitution by water, leading to the formation of the corresponding benzyl alcohol, 2-[2-(Hydroxymethyl)-4-chlorophenoxy]acetonitrile. This side reaction is often the primary challenge. The nitrile group can also hydrolyze, typically under more forcing acidic or basic conditions, to form a carboxylic acid or an amide.
Visualizing the Primary Hydrolysis Pathway
Below is a diagram illustrating the undesired hydrolysis of the benzylic bromide.
Caption: Primary hydrolysis pathway of the benzylic bromide.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hydrolysis in my reaction involving 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile?
A1: The primary cause is the presence of water, which acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. This reaction can proceed through either an SN1 or SN2 mechanism, or a combination of both, depending on the reaction conditions. The benzylic position is activated towards nucleophilic substitution due to the potential for resonance stabilization of a carbocation intermediate (SN1) or a favorable transition state (SN2).[1][2][3]
Q2: How does pH affect the rate of hydrolysis?
A2: The hydrolysis of the benzylic bromide is generally faster under neutral to slightly alkaline conditions. While strong acids can protonate the nitrile group, potentially leading to its hydrolysis, the primary concern for the benzylic bromide is nucleophilic attack by water or hydroxide ions.[4][5][6] The rate of hydrolysis of the nitrile group is significantly influenced by pH, with both acidic and basic conditions promoting the reaction.[7][8]
Q3: Can the choice of solvent influence the extent of hydrolysis?
A3: Absolutely. Protic solvents, especially water, will directly participate in and accelerate the hydrolysis of the benzylic bromide. Aprotic solvents are highly recommended to minimize this side reaction. When a reaction requires the use of a protic solvent, it is crucial to use anhydrous (dry) solvents and maintain an inert atmosphere.
Q4: Are there any catalysts that can inadvertently promote hydrolysis?
A4: Yes, certain catalysts can increase the rate of hydrolysis. For instance, Lewis acids used to activate the benzylic bromide for a desired reaction can also make it more susceptible to attack by residual water. Similarly, basic conditions intended to deprotonate another reagent can generate hydroxide ions, which are potent nucleophiles for hydrolysis.
Part 3: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues related to the hydrolysis of 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile.
Problem 1: Significant Formation of the Benzyl Alcohol Byproduct
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Presence of Water in Reagents or Solvents | 1. Use anhydrous solvents. Consider distilling solvents over a suitable drying agent (e.g., CaH₂) before use. 2. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure all starting materials and reagents are anhydrous. | Water is the primary nucleophile responsible for the hydrolysis of the benzylic bromide.[9] Minimizing its presence is the most critical step. |
| Reaction Conditions are Too Harsh (e.g., High Temperature, Prolonged Reaction Time) | 1. Attempt the reaction at a lower temperature. 2. Monitor the reaction progress closely using techniques like TLC or HPLC to avoid unnecessarily long reaction times. | Higher temperatures and longer reaction times increase the probability of side reactions, including hydrolysis. |
| Inappropriate Solvent Choice | 1. Switch to a polar aprotic solvent such as acetone, acetonitrile, or DMF.[10] 2. If a two-phase system is unavoidable, consider using a phase-transfer catalyst. | Aprotic solvents do not have acidic protons and are less likely to participate in hydrolysis. Phase-transfer catalysts can facilitate the transport of anionic nucleophiles from an aqueous phase to the organic phase, potentially outcompeting water.[11][12] |
Problem 2: Hydrolysis of the Nitrile Group
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Strongly Acidic or Basic Reaction Conditions | 1. If possible, adjust the reaction pH to be closer to neutral. 2. If a base is required, use a non-nucleophilic, hindered base. | Both strong acids and strong bases can catalyze the hydrolysis of nitriles to carboxylic acids or amides.[7][8] Using a hindered base can minimize its nucleophilic attack on the nitrile. |
| Aqueous Workup is Too Harsh | 1. Perform the aqueous workup at a lower temperature (e.g., in an ice bath). 2. Minimize the duration of the aqueous workup. 3. Use dilute acidic or basic solutions for washing and neutralize promptly. | Prolonged exposure to aqueous acidic or basic conditions during the workup can lead to nitrile hydrolysis. |
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting hydrolysis side reactions.
Part 4: Experimental Protocols for Minimizing Hydrolysis
Protocol 1: General Procedure for a Reaction Under Anhydrous Conditions
This protocol provides a general framework for running a reaction with 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile while minimizing the risk of hydrolysis.
Materials:
-
2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile
-
Anhydrous reaction solvent (e.g., acetone, acetonitrile, THF)[10]
-
Other necessary reagents (dried)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >100°C for at least 4 hours. Assemble the glassware while hot and allow it to cool under a stream of inert gas.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction setup.
-
Reagent Addition: Add the anhydrous solvent to the reaction flask via a syringe or cannula. Dissolve the 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile and any other solid reagents under the inert atmosphere.
-
Reaction: Add any liquid reagents dropwise via a syringe or dropping funnel. Maintain the desired reaction temperature and monitor the reaction progress.
-
Workup: Upon completion, quench the reaction with a non-aqueous quench if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature.
Protocol 2: Reaction Utilizing Phase-Transfer Catalysis
This protocol is suitable for reactions where a nucleophile is in an aqueous phase and needs to react with the substrate in an organic phase, minimizing direct contact of the substrate with water.
Materials:
-
2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile
-
Water-immiscible organic solvent (e.g., dichloromethane, toluene)
-
Aqueous solution of the nucleophile
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Deionized water
Procedure:
-
Setup: In a reaction flask, dissolve the 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile and the phase-transfer catalyst in the organic solvent.
-
Aqueous Phase: In a separate vessel, prepare an aqueous solution of your nucleophile.
-
Reaction: Add the aqueous solution to the organic solution in the reaction flask. Stir the biphasic mixture vigorously to ensure a large interfacial surface area.
-
Monitoring and Workup: Monitor the reaction progress. After completion, separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate.
Rationale for Phase-Transfer Catalysis: The phase-transfer catalyst transports the nucleophile from the aqueous phase to the organic phase, where it can react with the substrate. This allows the bulk of the substrate to remain in the organic phase, shielded from hydrolysis by water.[11][12]
Part 5: Alternative Strategies
Considering Alternative Leaving Groups:
If hydrolysis of the benzylic bromide remains a persistent issue, consider synthesizing an analog with a different leaving group.
| Leaving Group | Advantages | Disadvantages |
| Chloride | Less reactive than bromide, potentially reducing hydrolysis. | May require more forcing conditions for the desired reaction. |
| Mesylate or Tosylate | Excellent leaving groups, often more reactive than bromide.[13][14] | Requires an additional synthetic step to prepare from the corresponding alcohol. |
The choice of an alternative leaving group will depend on the specific requirements of your desired reaction. Weaker bases are generally better leaving groups.[15]
References
-
Benzylic Bromination - Chemistry Steps. (n.d.). Retrieved February 12, 2026, from [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. (2020, December 16). Retrieved February 12, 2026, from [Link]
-
Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - RSC Publishing - The Royal Society of Chemistry. (2022, July 4). Retrieved February 12, 2026, from [Link]
-
9.3. Preparation of alkyl halides & related (RX) | Organic Chemistry 1: An open textbook. (n.d.). Retrieved February 12, 2026, from [Link]
-
Phase Transfer Catalysis | Dalal Institute. (n.d.). Retrieved February 12, 2026, from [Link]
-
PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS - eGyanKosh. (n.d.). Retrieved February 12, 2026, from [Link]
-
Influence of pH on the activities of the nitrile hydratase/amidase... - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
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Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008, April 10). Retrieved February 12, 2026, from [Link]
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Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate) - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 12, 2026, from [Link]
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Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.). Retrieved February 12, 2026, from [Link]
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Continuous photochemical benzylic bromination using in situ generated Br2 - Green Chemistry. (2019, December 10). Retrieved February 12, 2026, from [Link]
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Reactions at the benzylic position (video) - Khan Academy. (n.d.). Retrieved February 12, 2026, from [Link]
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The mechanism of the hydrolysis of benzyl chloride. - SciSpace. (n.d.). Retrieved February 12, 2026, from [Link]
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Technical Support Center: Optimizing Temperature Controls for 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile Reactions
Introduction
The synthesis of 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile is a multi-step process where precise temperature control is not merely a suggestion but a critical parameter for ensuring reaction success, purity, and safety. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature management during this synthesis. The likely synthetic route involves a Williamson ether synthesis to form a key intermediate, followed by a radical-mediated benzylic bromination. Each step possesses its own unique thermal profile and challenges. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter, moving beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme, and why is temperature so critical at each stage?
The synthesis of 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile typically proceeds in two key stages:
-
Step 1: Williamson Ether Synthesis: Formation of the ether linkage by reacting a substituted phenol (e.g., 4-chloro-2-methylphenol) with a haloacetonitrile. This is a bimolecular nucleophilic substitution (SN2) reaction.[1] Temperature is crucial here because it dictates the balance between the desired substitution (SN2) and a competing elimination (E2) side reaction.[2]
-
Step 2: Benzylic Bromination: Introduction of the bromine atom at the benzylic methyl group. This is a free-radical chain reaction, often initiated by heat or UV light.[3] Temperature control is paramount for controlling the rate of radical initiation, preventing runaway exothermic reactions, and minimizing side reactions like over-bromination.[4]
Q2: What is the recommended temperature range for the Williamson ether synthesis step?
A typical starting point for a Williamson ether synthesis is between 50 to 100 °C.[1] However, the optimal temperature is highly dependent on the specific substrates and the solvent used. For instance, more reactive alkyl halides like bromoacetonitrile may allow for lower reaction temperatures compared to their chloro-analogs.[5] It is often best to start at the lower end of this range (e.g., 50-60 °C) and monitor the reaction's progress. Insufficient temperature can lead to slow or incomplete reactions, while excessive heat can promote the elimination side reaction, significantly reducing your yield.[2][6]
Q3: What temperature considerations are needed for the benzylic bromination step?
Benzylic bromination using N-bromosuccinimide (NBS) is typically initiated by either UV light or heat, often by bringing the reaction to the reflux temperature of the solvent (e.g., acetonitrile or carbon tetrachloride, though the latter is now less common due to toxicity).[3][7] The key considerations are:
-
Initiation: The temperature must be sufficient to initiate the homolytic cleavage of the radical initiator (like AIBN or benzoyl peroxide) or the Br-Br bond.[7]
-
Exotherm Control: These reactions can be highly exothermic. The heat generated can accelerate the reaction, creating a dangerous positive feedback loop that can lead to a thermal runaway.[8] Therefore, the reaction must be set up to allow for efficient heat dissipation.
-
Selectivity: Overly high temperatures or prolonged reaction times can lead to the formation of dibrominated and other over-halogenated impurities.[4]
Q4: What are the best practices for accurately monitoring and controlling reaction temperature?
Accurate temperature management is essential for reproducibility and safety.[9][10]
-
Probe Placement: The temperature probe or thermometer should be immersed directly in the reaction mixture, positioned away from the sides of the flask to get a true reading of the bulk solution's temperature. Do not rely on the temperature setting of the heating mantle.
-
Stirring: Ensure efficient and continuous stirring throughout the reaction.[11] This prevents the formation of local hot spots and ensures even temperature distribution, which is critical for controlling exothermic events.[10]
-
Heating/Cooling System: Use a well-controlled heating system, such as an oil bath with a PID controller, for stable temperature maintenance. For exothermic reactions, ensure you have an adequate cooling system on standby, such as a laboratory chiller or an ice-water bath.[9][12]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems with solutions grounded in thermal management principles.
Issue 1: Low Reaction Yield
-
Symptom: The reaction stalls before the starting material is fully consumed, or the final isolated yield is significantly lower than expected.[13]
-
Possible Cause A (Too Cold): The reaction temperature is insufficient to overcome the activation energy, resulting in a very slow or incomplete reaction.[6] This is a common issue in the Williamson ether synthesis step if conditions are too mild.
-
Solution: Gradually increase the reaction temperature in 10 °C increments, closely monitoring the progress by Thin-Layer Chromatography (TLC). Document the temperature at which a significant conversion rate is observed for future experiments.
-
-
Possible Cause B (Too Hot): The temperature is too high, promoting side reactions that consume the starting materials or product. In the Williamson ether synthesis, high temperatures favor the E2 elimination pathway over the desired SN2 substitution.[1][2]
-
Solution: Lower the reaction temperature. If the reaction rate becomes too slow, consider using a more polar aprotic solvent (like DMF) which can stabilize the SN2 transition state, potentially allowing for lower temperatures.[1]
-
Caption: Influence of temperature on reaction pathways.
Issue 3: Runaway Reaction / Uncontrolled Exotherm
-
Symptom: A sudden, rapid, and uncontrolled increase in the reaction temperature and pressure, particularly during the radical bromination step.
-
Cause: The rate of heat generated by the exothermic reaction surpasses the system's ability to remove that heat. [8]This is the most critical safety hazard in this synthesis. A runaway reaction can lead to vessel rupture and release of hazardous materials. [14][15]* Prevention Protocol: A multi-layered approach is essential for preventing thermal runaways. [16] 1. Hazard Assessment: Before running the reaction, especially at scale, perform a thorough risk assessment. Understand that benzylic bromination is potentially highly exothermic. [15] 2. Proper Equipment Setup: Use a round-bottom flask that is no more than half-full to ensure a large surface area for heat exchange. Equip the setup with a condenser and ensure an adequate supply of cooling fluid. Have a larger, secondary container with an ice bath ready for emergency cooling. 3. Controlled Addition of Reagents: Do not add all reagents at once. [9]The radical initiator (e.g., AIBN) should be added in small portions, or the NBS should be added slowly, to keep the reaction rate under control. This allows the cooling system to keep pace with heat generation. 4. Dilution: Running the reaction at a lower concentration (using more solvent) can help moderate the temperature by increasing the thermal mass of the system. 5. Continuous Monitoring: Never leave an exothermic reaction unattended. [9]Monitor the temperature continuously. If the temperature begins to rise uncontrollably, immediately stop any reagent addition and apply emergency cooling.
Experimental Protocol: General Setup for Temperature-Controlled Reaction
This protocol outlines a generalized setup for performing either stage of the synthesis with precise temperature control.
-
Glassware Preparation: Ensure all glassware is clean and oven-dried to remove any moisture, which can interfere with the reactions.
-
Apparatus Assembly:
-
Place a round-bottom flask of appropriate size in a heating mantle or an oil bath resting on a magnetic stir plate.
-
Insert a magnetic stir bar into the flask.
-
Fit the flask with a reflux condenser. Ensure a steady flow of coolant through the condenser jacket.
-
Use a multi-necked flask or an adapter to create ports for a temperature probe and reagent addition.
-
Insert a calibrated digital thermometer or thermocouple probe through one of the necks, ensuring the tip is submerged in the reaction medium but not touching the flask walls or stir bar.
-
If slow addition is required, fit a pressure-equalizing dropping funnel into another neck.
-
-
Execution:
-
Charge the flask with the initial reactants and solvent.
-
Begin stirring to create a vortex, ensuring good mixing.
-
Slowly heat the mixture to the target temperature while monitoring the probe. Adjust the heating controller to maintain a stable temperature (±2 °C).
-
Once the target temperature is stable, begin the slow, dropwise addition of the remaining reagent(s) from the dropping funnel. [9] * Continuously monitor the internal temperature. If a significant exotherm is observed (a rise in temperature even with constant heating), be prepared to reduce or stop the addition and apply external cooling if necessary.
-
Maintain the reaction at the target temperature for the required time, monitoring its progress using an appropriate analytical technique like TLC. [5]4. Work-up: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature before proceeding with quenching and extraction. [2]
-
Caption: Key components for a safe, controlled reaction.
References
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Strohmeier, G., & Kappe, C. O. (2012). SAFETY AND RUNAWAY PREVENTION IN BATCH AND SEMIBATCH REACTORS—A REVIEW. Chemical Engineering Communications, 199(10), 1264-1289. [Link: [Link]]
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LabManager. (2025). Best Practices for Working with Chemical Reactions in the Lab. LabManager. [Link: [Link]]
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Royal Society of Chemistry. (n.d.). Monitoring reactions. RSC Education. [Link: [Link]]
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Schmidt, J. (2022). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemie Ingenieur Technik, 94(4), 496-505. [Link: [Link]]
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IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. International Research Journal of Engineering and Technology. [Link: [Link]]
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ACS Publications. (2021). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link: [Link]]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link: [Link]]
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Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. [Link: [Link]]
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Western Michigan University. (n.d.). Kinetics of the Thermal Decomposition of Acetonitrile. ScholarWorks at WMU. [Link: [Link]]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link: [Link]]
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Chemistry 12. (2012, August 30). Monitoring Reaction Rates. YouTube. [Link: [Link]]
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Chemical Processing. (n.d.). How Can We Better Control an Exotherm? [Link: [Link]]
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Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link: [Link]]
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Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. [Link: [Link]]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
